molecular formula C24H21N3O5S B12420330 NS2B/NS3-IN-2

NS2B/NS3-IN-2

Cat. No.: B12420330
M. Wt: 463.5 g/mol
InChI Key: VHEJYZYHDWSAAG-UHFFFAOYSA-N
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Description

NS2B/NS3-IN-2 is a compound that acts as an inhibitor of the NS2B-NS3 protease, which is a crucial enzyme for the replication of flaviviruses such as dengue virus and Zika virus. This protease is composed of the NS2B cofactor and the NS3 protease domain, and it plays a vital role in the viral life cycle by processing the viral polyprotein into functional units necessary for viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS2B/NS3-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling to form the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used reagents include organic solvents, catalysts, and protective groups to facilitate the reactions and protect sensitive functional groups .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and quality. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

NS2B/NS3-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

NS2B/NS3-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of the NS2B-NS3 protease and to develop new inhibitors.

    Biology: Employed in research on viral replication and pathogenesis, particularly for flaviviruses.

    Medicine: Investigated as a potential therapeutic agent for the treatment of diseases caused by flaviviruses, such as dengue fever and Zika virus infection.

    Industry: Utilized in the development of antiviral drugs and diagnostic assays

Mechanism of Action

NS2B/NS3-IN-2 exerts its effects by binding to the active site of the NS2B-NS3 protease, thereby inhibiting its enzymatic activity. This inhibition prevents the protease from processing the viral polyprotein, which is essential for viral replication. The molecular targets of this compound include the catalytic triad of the protease, composed of histidine, aspartate, and serine residues .

Comparison with Similar Compounds

NS2B/NS3-IN-2 is unique in its high specificity and potency as an inhibitor of the NS2B-NS3 protease. Similar compounds include:

    Niclosamide: An anthelmintic drug that has shown inhibitory activity against the NS2B-NS3 protease.

    Nitazoxanide: An antiparasitic agent with broad-spectrum antiviral activity.

    Bromocriptine: A dopamine agonist that has been repurposed for antiviral research.

    Temoporfin: A photosensitizer used in photodynamic therapy with potential antiviral properties.

    Novobiocin: An antibiotic that has demonstrated inhibitory effects on viral proteases

These compounds share some structural and functional similarities with this compound but differ in their mechanisms of action, potency, and specificity.

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

[5-amino-1-(4-ethoxyphenyl)sulfonylpyrazol-3-yl] 4-phenylbenzoate

InChI

InChI=1S/C24H21N3O5S/c1-2-31-20-12-14-21(15-13-20)33(29,30)27-22(25)16-23(26-27)32-24(28)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,2,25H2,1H3

InChI Key

VHEJYZYHDWSAAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N

Origin of Product

United States

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